molecular formula C17H15FN2O2S2 B2388919 1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-95-9

1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2388919
CAS RN: 620589-95-9
M. Wt: 362.44
InChI Key: KPSMOCQPWHFTJP-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule that contains several functional groups and structural features. It includes a fluorophenyl group, a phenyl group, a tetrahydrothieno group, an imidazole ring, and a thione group with two oxygen atoms attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazole ring could potentially be synthesized using methods such as the Van Leusen Imidazole Synthesis . The introduction of the fluorophenyl and phenyl groups would likely involve electrophilic aromatic substitution or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, while the tetrahydrothieno group is a five-membered ring with a sulfur atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The imidazole ring, for example, is known to participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, which could increase the compound’s stability and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of any biological activity it might have .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. For example, it could be studied for potential medicinal applications, given the biological activity of many similar compounds .

properties

IUPAC Name

3-(4-fluorophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S2/c18-12-6-8-14(9-7-12)20-16-11-24(21,22)10-15(16)19(17(20)23)13-4-2-1-3-5-13/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSMOCQPWHFTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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